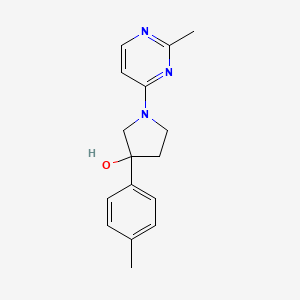

![molecular formula C22H22N2O4S B6638592 N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B6638592.png)

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide, also known as MG132, is a proteasome inhibitor that has been widely used in scientific research. Proteasomes are large protein complexes that play a crucial role in the degradation of intracellular proteins. Inhibition of proteasomes by MG132 can lead to the accumulation of ubiquitinated proteins and subsequent cell death.

Mechanism of Action

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide inhibits proteasomes by binding to the active site of the beta subunit of the proteasome. This leads to the accumulation of ubiquitinated proteins and subsequent cell death. N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.

Biochemical and Physiological Effects

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has been shown to have a variety of biochemical and physiological effects. For example, N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide can also activate the unfolded protein response and induce the expression of heat shock proteins. In addition, N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide in lab experiments is that it is a potent and specific inhibitor of proteasomes. This allows researchers to study the role of proteasomes in various biological processes with high accuracy. However, one limitation of using N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide is that it can have off-target effects on other cellular processes. Therefore, it is important to use appropriate controls and to interpret the results with caution.

Future Directions

There are several future directions for the use of N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide in scientific research. One direction is to investigate the role of proteasomes in the regulation of epigenetic modifications, such as histone acetylation and methylation. Another direction is to study the interaction between proteasomes and other cellular pathways, such as autophagy and the unfolded protein response. Finally, there is a need to develop more specific and potent proteasome inhibitors that can be used in clinical settings for the treatment of cancer and other diseases.

Conclusion

In conclusion, N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide, or N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide, is a proteasome inhibitor that has been widely used in scientific research. N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has a variety of biochemical and physiological effects and has been shown to have potential therapeutic applications. Future research on N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide and other proteasome inhibitors will continue to shed light on the crucial role of proteasomes in cellular processes and their potential as therapeutic targets.

Synthesis Methods

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide can be synthesized by reacting N-phenylglycinamide with 4-methylbenzenesulfonyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction mixture is then heated and stirred for several hours, followed by purification using column chromatography. The yield of N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has been widely used in scientific research as a tool to study the role of proteasomes in various biological processes. For example, N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has been used to investigate the role of proteasomes in cancer, neurodegenerative diseases, and inflammation. N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide has also been used to study the function of specific proteins that are regulated by proteasomes, such as transcription factors and cell cycle regulators.

properties

IUPAC Name |

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(19-10-12-20(28-2)13-11-19)16-22(25)23-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOLWDCEHJVWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)

![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)

![3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B6638514.png)

![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638527.png)

![2-(2-oxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638537.png)

![2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide](/img/structure/B6638545.png)

![5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide](/img/structure/B6638553.png)

![N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)furan-2-carboxamide](/img/structure/B6638558.png)

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6638567.png)

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)